molecular formula C20H26N6O2 B10791425 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B10791425
M. Wt: 382.5 g/mol
InChI Key: OIAXKPXJNIOPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolopyrimidinone core, which is a fused bicyclic system, and is functionalized with a dimethylamino group and a methoxyphenylpiperazine moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic synthesis techniques. The synthetic route often starts with the construction of the pyrrolopyrimidinone core, followed by the introduction of the dimethylamino group and the methoxyphenylpiperazine moiety. Common reagents used in these steps include various amines, aldehydes, and coupling agents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic processes and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

    Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups, potentially enhancing or altering the compound’s properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its efficacy and safety as a therapeutic agent for various conditions.

    Industry: Its unique properties could be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxyphenylpiperazine groups may play crucial roles in binding to these targets, influencing their activity and triggering downstream biological pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include other pyrrolopyrimidinone derivatives or molecules with similar functional groups, such as:

    Pyrrolopyrimidinones: Compounds with variations in the substituents on the pyrrolopyrimidinone core.

    Dimethylamino derivatives: Molecules featuring the dimethylamino group but different core structures.

    Methoxyphenylpiperazine derivatives: Compounds with the methoxyphenylpiperazine moiety attached to different cores.

These comparisons highlight the unique aspects of the compound in terms of its reactivity, potential biological activity, and applications.

Properties

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(dimethylamino)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H26N6O2/c1-24(2)20-22-18-15(19(27)23-20)12-14(21-18)13-25-8-10-26(11-9-25)16-6-4-5-7-17(16)28-3/h4-7,12H,8-11,13H2,1-3H3,(H2,21,22,23,27)

InChI Key

OIAXKPXJNIOPBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=C(N2)CN3CCN(CC3)C4=CC=CC=C4OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.